1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine
Overview
Description
1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C13H16FN3O and a molecular weight of 249.29 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a propyl chain, which is further connected to a pyrazol-3-amine structure. It is used primarily in research settings for its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol, propyl bromide, and 5-methyl-1H-pyrazol-3-amine.
Reaction Conditions: The first step involves the reaction of 4-fluorophenol with propyl bromide in the presence of a base such as potassium carbonate to form 4-fluorophenoxypropane.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine can be compared with similar compounds such as:
1-[3-(4-Fluorophenoxy)propyl]-4-piperidinyl-diphenylmethanol: This compound shares a similar fluorophenoxypropyl group but differs in its core structure, which includes a piperidine ring.
1-[3-(4-Fluorophenoxy)propyl]piperidine: This compound is a key structural component of cisapride, a gastrokinetic drug, and has similar chemical properties but different biological activities.
Properties
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c1-10-9-13(15)16-17(10)7-2-8-18-12-5-3-11(14)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFYONAEJHSGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCOC2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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